molecular formula C12H22N2O2 B12986371 tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B12986371
M. Wt: 226.32 g/mol
InChI Key: FCJBARVASXPTHS-UHFFFAOYSA-N
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Description

tert-Butyl 6-(aminomethyl)-3-azabicyclo[320]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes an aminomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. Its aminomethyl group allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8(5-13)10(9)7-14/h8-10H,4-7,13H2,1-3H3

InChI Key

FCJBARVASXPTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)CN

Origin of Product

United States

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